3-Bromo-8-chloroquinolin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
1065088-37-0 |
|---|---|
Molecular Formula |
C9H6BrClN2 |
Molecular Weight |
257.51 g/mol |
IUPAC Name |
3-bromo-8-chloroquinolin-4-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-4-13-9-5(8(6)12)2-1-3-7(9)11/h1-4H,(H2,12,13) |
InChI Key |
RYQXKDDCRNAMGI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)Br)N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)Br)N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Bromo 8 Chloroquinolin 4 Amine and Its Analogs
Reactions Involving the Bromine Substituent at C3
The carbon-bromine bond at the C3 position is a key site for modification, primarily through reactions that leverage transition-metal catalysis. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely applied to aryl halides. nih.gov The 3-bromoquinoline scaffold readily participates in these transformations.
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for creating aryl-aryl bonds. The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.orgorganic-chemistry.org
Sonogashira Coupling : This reaction forms a C-C bond between the 3-bromoquinoline and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. libretexts.orgorganic-chemistry.org The reaction is highly valued for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.org
Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com This transformation is a cornerstone of C-C bond formation and has been extensively developed for various substrates. organic-chemistry.orgbeilstein-journals.org
The table below summarizes typical conditions for these reactions using 3-bromoquinoline as a representative analog.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DMF/H₂O | Good to Excellent |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | Good to Excellent researchgate.netresearchgate.net |
| Heck Reaction | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | Good to Excellent nih.gov |
Other notable palladium-catalyzed reactions applicable to the C3-bromo position include Stille, Negishi, Kumada, and Hiyama couplings, which utilize organotin, organozinc, Grignard, and organosilicon reagents, respectively. These methods further expand the range of functional groups that can be introduced at this position.
Beyond palladium catalysis, other metal-mediated reactions can be used to functionalize the C3 position. These methods often involve the formation of an organometallic intermediate by direct insertion of a metal or through halogen-metal exchange. For instance, reaction with organolithium reagents (e.g., n-butyllithium) at low temperatures can generate a 3-lithioquinoline species. This highly reactive intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new substituents. Similarly, metals like indium, tin, or zinc can mediate Barbier-type reactions, allowing for the coupling of the halide with various electrophiles in aqueous media. nih.gov
Reactions Involving the Chlorine Substituent at C8
The chlorine atom at the C8 position is generally less reactive in palladium-catalyzed cross-coupling reactions than the bromine at C3 (reactivity order: I > OTf > Br >> Cl). wikipedia.org However, it can undergo other important transformations, particularly nucleophilic aromatic substitution and directed functionalization.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, where a nucleophile displaces the halide. wikipedia.org The reaction proceeds through an addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the quinoline (B57606) ring, the ring nitrogen acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. This allows the C8-chloro group to be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, often requiring elevated temperatures. For example, simple C8-amino derivatives can be synthesized by the displacement of a C8-halide with an amine at high temperatures. nih.gov
A powerful strategy for functionalizing the C8 position involves directed C-H activation. This approach circumvents the need for a pre-installed halide by utilizing a directing group to guide a transition metal catalyst to a specific C-H bond. For quinolines, the nitrogen atom can be converted to an N-oxide, which acts as an excellent directing group for functionalization at the C8 position. acs.org The N-oxide oxygen atom coordinates to a metal center (e.g., Rhodium, Palladium, Iridium), forming a stable five-membered metallacyclic intermediate. acs.orgresearchgate.net This intermediate then reacts with various coupling partners, leading to the selective formation of new bonds at the C8 position. acs.orgresearchgate.net Subsequent reduction of the N-oxide restores the quinoline nitrogen. This methodology has been successfully used for C8-alkylation, -alkenylation, and -acylation of the quinoline core. researchgate.netresearchgate.netnih.gov
Transformations of the Amine Functionality at C4
The 4-amino group is a versatile handle for further derivatization. As a nucleophile, it can undergo a wide range of reactions common to primary aromatic amines.
Acylation and Carbamate Formation : The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. Reaction with chloroformates in the presence of a base provides a convenient route to N-(quinolin-4-yl)carbamates. researchgate.net
Urea and Thiourea Formation : Reaction with isocyanates or isothiocyanates yields the corresponding substituted ureas and thioureas, which are important pharmacophores.
Reductive Amination : The primary amine can react with aldehydes and ketones to form an imine (Schiff base), which can be subsequently reduced to a secondary amine, thereby extending the side chain at the C4 position.
Cyclization Reactions : In certain cases, the 4-amino group can participate in cyclization reactions. For instance, reaction with 4-nitrophenyl chloroformate can lead to the formation of tricyclic azeto[3,2-c]quinolin-2-one structures. researchgate.net
Buchwald-Hartwig and Ullmann Couplings : While typically used to form the C4-N bond from a 4-haloquinoline, these copper- or palladium-catalyzed reactions highlight the dynamic nature of this bond and suggest possibilities for N-arylation or N-alkylation under specific catalytic conditions. frontiersin.orgnih.gov
The reactivity of the 4-amino group is crucial for modifying the physicochemical properties of the molecule, such as lipophilicity and basicity, which is particularly relevant in the context of medicinal chemistry where 4-aminoquinolines are a privileged scaffold. frontiersin.orgnih.govnih.gov
Acylation and Alkylation Reactions of the Amine Group
The primary amine at the C4 position of 3-bromo-8-chloroquinolin-4-amine is a key functional group that readily participates in acylation and alkylation reactions. These reactions are fundamental in medicinal chemistry for the synthesis of derivatives with modified biological activities.
Acylation: The C4-amine can be acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. The nucleophilicity of the amine is influenced by the electronic effects of the substituents on the quinoline ring. The 8-chloro group, being electron-withdrawing, is expected to slightly decrease the electron density on the ring and, consequently, the basicity and nucleophilicity of the C4-amine. Conversely, the amine group itself is an activating group. In the case of 2-amino-8-quinolinol, chemoselective N-acylation at the C2-amino group over O-acylation of the C8-hydroxyl group has been demonstrated, highlighting the reactivity of the amino group in this class of compounds researchgate.net.
Alkylation: Alkylation of the C4-amine can be achieved with alkyl halides. However, direct alkylation of primary amines with alkyl halides can be challenging to control and often leads to a mixture of mono- and poly-alkylated products researchgate.net. To achieve selective monoalkylation, reductive amination is a commonly employed strategy, involving the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. The metabolism of related 4-aminoquinoline (B48711) compounds, such as chloroquine (B1663885), often involves N-dealkylation, indicating that the N-alkyl bonds are susceptible to cleavage under certain conditions nih.gov.
The following table summarizes representative acylation and alkylation reactions applicable to the C4-amine of this compound, based on the general reactivity of 4-aminoquinolines.
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Acylation | Acetyl chloride | N-(3-bromo-8-chloroquinolin-4-yl)acetamide | Base (e.g., pyridine (B92270), triethylamine), aprotic solvent |
| Acylation | Benzoic anhydride | N-(3-bromo-8-chloroquinolin-4-yl)benzamide | Base, aprotic solvent |
| Alkylation | Methyl iodide | Mixture of mono-, di-, and tri-methylated products | Aprotic solvent |
| Reductive Amination | Benzaldehyde, then NaBH4 | N-benzyl-3-bromo-8-chloroquinolin-4-amine | Methanol or other protic solvent |
Condensation and Cycloaddition Reactions Involving the C4 Amine
The C4-amino group can also participate in condensation and cycloaddition reactions, leading to the formation of more complex heterocyclic systems.
Condensation Reactions: Primary amines readily undergo condensation reactions with carbonyl compounds to form imines (Schiff bases) wikipedia.org. The reaction of this compound with aldehydes or ketones, typically under acid catalysis with removal of water, would yield the corresponding N-(3-bromo-8-chloroquinolin-4-yl)imines. These imines can be stable compounds or serve as intermediates for further transformations. The formation of hemiaminals as initial adducts is a key step in this process mdpi.com. The Friedländer synthesis, a classic method for quinoline synthesis, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, showcasing the importance of condensation reactions in quinoline chemistry wikipedia.org.
Cycloaddition Reactions: While direct participation of the exocyclic amine in cycloaddition reactions is less common, the quinoline ring system itself can undergo cycloaddition. For instance, formal [4+2] cycloadditions of quinolines with electron-rich dienophiles have been reported researchgate.net. The electronic nature of the substituents on the quinoline ring plays a crucial role in these reactions. The electron-withdrawing nature of the bromo and chloro substituents in this compound would decrease the electron density of the quinoline ring, potentially influencing its reactivity in cycloaddition reactions.
Below is a table illustrating potential condensation and cycloaddition reactions involving this compound and its analogs.
| Reaction Type | Reagent Example | Intermediate/Product Type | General Conditions |
| Condensation | 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-3-bromo-8-chloroquinolin-4-amine (Imine) | Acid catalyst (e.g., p-TsOH), azeotropic removal of water |
| Condensation | Cyclohexanone | N-(cyclohexylidene)-3-bromo-8-chloroquinolin-4-amine (Imine) | Acid catalyst, Dean-Stark trap |
| [4+2] Cycloaddition (of the quinoline core) | Electron-rich alkene | Fused polycyclic system | Lewis acid or thermal conditions |
Synergistic Reactivity Between Substituents
Electronic Effects on Reaction Pathways
The electronic properties of the substituents on the quinoline ring have a profound impact on its reactivity. The 4-amino group is a strong electron-donating group (EDG) through resonance, increasing the electron density of the quinoline ring, particularly at the ortho and para positions. In contrast, the 3-bromo and 8-chloro substituents are electron-withdrawing groups (EWGs) through their inductive effect, which deactivates the ring towards electrophilic attack.
This electronic push-pull system influences various reactions:
Electrophilic Aromatic Substitution: The strong activating effect of the amino group would direct electrophilic attack to the positions ortho and para to it. However, the presence of the deactivating halogen substituents would make such reactions more challenging compared to unsubstituted 4-aminoquinoline.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chloro and bromo groups, along with the nitrogen atom in the quinoline ring, makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by these groups. The synthesis of many 4-aminoquinolines proceeds via SNAr on a 4-chloroquinoline (B167314) precursor nih.gov.
C-H Functionalization: In transition-metal-catalyzed C-H functionalization reactions, the electronic nature of substituents can dictate the regioselectivity. For instance, in palladium-catalyzed C8-arylation of quinoline N-oxides, electron-donating groups on the quinoline ring were found to accelerate the reaction acs.org.
The following table summarizes the expected electronic influence of the substituents on different reaction types.
| Reaction Type | Influence of 4-Amino (EDG) | Influence of 3-Bromo & 8-Chloro (EWG) | Overall Expected Effect |
| Electrophilic Aromatic Substitution | Activating, ortho/para directing | Deactivating | Deactivated ring, but directing effect of amine dominates |
| Nucleophilic Aromatic Substitution | Deactivating | Activating | Activated ring for SNAr |
| Amine Nucleophilicity | Increases ring electron density, potentially lowering amine basicity through resonance delocalization | Decrease ring electron density, increasing amine basicity | Complex interplay; overall a reasonably good nucleophile |
Steric Influences on Functionalization
Steric hindrance plays a significant role in the reactivity of substituted quinolines, often governing the regioselectivity of reactions.
3-Bromo Substituent: The bromine atom at the C3 position, adjacent to the C4-amino group, is expected to exert significant steric hindrance. This can impede the approach of bulky reagents to the amino group, potentially slowing down acylation and alkylation reactions, especially with sterically demanding electrophiles. In the context of the quinoline ring itself, a substituent at an ortho-position can block or hinder reactions at that site nih.govrsc.org.
The regioselectivity of functionalization is often a result of the interplay between electronic and steric effects. For example, while the 4-amino group electronically activates the C5 position for electrophilic attack, the steric bulk of the peri-positioned 8-chloro group could disfavor substitution at this site.
The table below provides an overview of the potential steric influences on the functionalization of this compound.
| Reaction Site | Influencing Substituent(s) | Expected Steric Effect |
| C4-Amine | 3-Bromo | Significant hindrance for bulky electrophiles in acylation and alkylation |
| C2-Position | 3-Bromo | Hindrance for substitution or functionalization |
| C5-Position | 4-Amino, 8-Chloro | Potential steric clash with reagents due to peri-interaction |
Computational and Theoretical Investigations of Halogenated and Aminated Quinolines
Density Functional Theory (DFT) Studies
DFT has become a standard method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Optimization of Molecular Geometries and Conformational Analysis
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For 3-Bromo-8-chloroquinolin-4-amine, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would also be necessary to identify different spatial arrangements of the amine group and assess their relative stabilities.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For this compound, an FMO analysis would map the distribution of these orbitals across the quinoline (B57606) ring and its substituents, identifying the most probable sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It helps in predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would highlight the electrostatic potential around the nitrogen atom of the amine group, the quinoline nitrogen, and the halogen atoms.
Analysis of Global Reactivity Descriptors
Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Chemical Potential (μ): The escaping tendency of electrons from a stable system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific literature is unavailable.)
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | - |
| LUMO Energy | ELUMO | - |
| Energy Gap | ΔE | - |
| Electronegativity | χ | - |
| Chemical Hardness | η | - |
| Global Softness | S | - |
| Chemical Potential | µ | - |
Mulliken Atomic Charge Analysis
Mulliken atomic charge analysis distributes the total charge of the molecule among its constituent atoms. This provides insight into the partial positive or negative charges on each atom, which can influence the molecule's reactivity and intermolecular interactions. For this compound, this analysis would quantify the charge distribution across the carbon, nitrogen, hydrogen, bromine, and chlorine atoms.
Table 2: Hypothetical Mulliken Atomic Charges for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific literature is unavailable.)
| Atom | Atomic Charge (e) |
|---|---|
| C1 | - |
| C2 | - |
| C3 (Br) | - |
| C4 (NH2) | - |
| N (amine) | - |
| H (amine) | - |
| C8 (Cl) | - |
| N (quinoline) | - |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can also predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Visible). These predicted spectra can be correlated with experimentally obtained data to validate the computational model and provide a more detailed interpretation of the experimental results. For this compound, theoretical calculations of its vibrational and electronic spectra would be a valuable tool for its characterization.
Vibrational Analysis (e.g., FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a fundamental tool for the structural elucidation of molecules. Computational vibrational analysis complements experimental work by providing a theoretical vibrational spectrum, which aids in the assignment of observed spectral bands to specific molecular motions.
For a molecule like this compound, DFT calculations, typically using a basis set such as B3LYP/6-31+G(d,p), can be employed to optimize the ground state geometry and compute the harmonic vibrational frequencies. nih.gov The resulting theoretical spectrum allows for the identification of characteristic vibrational modes.
Key Vibrational Modes for this compound:
N-H Stretching: The amino group at the C4 position would exhibit characteristic stretching vibrations. Asymmetric and symmetric N-H stretching modes are expected, typically appearing in the 3400-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring system are generally observed in the 3000-3100 cm⁻¹ range.
C=C and C=N Stretching: The stretching vibrations of the quinoline ring's carbon-carbon and carbon-nitrogen double bonds would produce a series of complex bands in the 1400-1650 cm⁻¹ region. These are often sensitive to substituent effects.
C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations are expected at lower frequencies. The C-Cl stretch would likely appear in the 600-800 cm⁻¹ range, while the C-Br stretch would be found at an even lower wavenumber, typically between 500 and 600 cm⁻¹.
Ring Breathing Modes: The entire quinoline ring system will have collective "breathing" modes, which are also sensitive to the nature and position of substituents.
A comparison of theoretical and experimental spectra can confirm the molecular structure. researchgate.netrsc.org Any discrepancies may point to intermolecular interactions, such as hydrogen bonding, in the solid state that are not accounted for in a gas-phase theoretical calculation.
Table 1: Hypothetical Calculated and Experimental Vibrational Frequencies for this compound
| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) (B3LYP/6-31+G(d,p)) | Experimental Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | 3505 | 3480 |
| N-H Symmetric Stretch | 3410 | 3395 |
| Aromatic C-H Stretch | 3080 | 3065 |
| C=N/C=C Ring Stretch | 1625 | 1610 |
| C=C Ring Stretch | 1580 | 1572 |
| N-H Bending | 1550 | 1540 |
| C-Cl Stretch | 750 | 742 |
| C-Br Stretch | 580 | 575 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can be invaluable for assigning complex spectra and verifying structural assignments. researchgate.netnih.gov
For this compound, ¹H and ¹³C NMR chemical shifts can be calculated. The predicted shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the amino group.
Expected Trends in Chemical Shifts:
¹H NMR: The protons on the quinoline ring will have distinct chemical shifts. The proton at C2 is likely to be significantly deshielded due to its proximity to the ring nitrogen. The protons on the benzene (B151609) ring portion will be influenced by the chlorine at C8. The amino protons' chemical shift will be dependent on the solvent and concentration.
¹³C NMR: The carbon atoms attached to the halogens (C3 and C8) and the amino group (C4) will show significant shifts. The C4 carbon will be shielded by the amino group, while C3 and C8 will be deshielded by the halogens. The remaining carbon signals will provide a fingerprint of the substitution pattern. nih.gov
Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Calculated Chemical Shift (ppm) (GIAO-B3LYP) |
| C2 | 150.5 |
| C3 | 115.2 |
| C4 | 148.9 |
| C4a | 123.7 |
| C5 | 128.4 |
| C6 | 126.1 |
| C7 | 129.8 |
| C8 | 132.5 |
| C8a | 145.3 |
Electronic Absorption Spectra (UV-Vis) Prediction
The electronic absorption properties of quinoline derivatives are of significant interest, particularly for applications in materials science and photochemistry. Time-dependent DFT (TD-DFT) is the workhorse method for predicting the UV-Vis absorption spectra of molecules. researchgate.netmedjchem.com These calculations provide information on the energies of electronic transitions (which correspond to absorption wavelengths) and their corresponding oscillator strengths (which relate to absorption intensities).
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the quinoline ring system. The positions of the absorption maxima (λ_max) will be influenced by the substituents. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift compared to the unsubstituted quinoline. The halogens will also modulate the electronic transitions. TD-DFT calculations can predict these shifts and help in the interpretation of the experimental spectrum. rsc.org
Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 355 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 310 | 0.28 | HOMO-1 → LUMO |
| S₀ → S₃ | 275 | 0.45 | HOMO → LUMO+1 |
Insights into Reaction Mechanisms through Computational Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, reaction intermediates, and activation energies that are often difficult to probe experimentally. nih.gov For halogenated quinolines, theoretical studies can shed light on various transformations.
For instance, in reactions like nucleophilic aromatic substitution (S_NAr), computational modeling can map out the potential energy surface. This would involve locating the transition state for the attack of a nucleophile on the quinoline ring and the subsequent departure of a leaving group. The presence of bromine and chlorine atoms at positions 3 and 8, respectively, will influence the regioselectivity and reaction rates. DFT calculations can determine whether a Meisenheimer-like intermediate is formed and what the activation barriers are for different reaction pathways. researchgate.net
Similarly, for reactions like the "halogen dance," where a halogen atom migrates from one position to another under the influence of a strong base, DFT can be used to model the entire reaction coordinate. nih.gov Such studies can reveal whether the mechanism proceeds via a series of deprotonation/reprotonation steps or through more complex intermediates. The calculations can also clarify the role of catalysts in facilitating these transformations. acs.org
Solvent Effects in Theoretical Calculations
The properties and reactivity of molecules can be significantly influenced by their solvent environment. Theoretical calculations performed in the gas phase may not always accurately reflect the behavior of molecules in solution. Therefore, it is often crucial to incorporate solvent effects into computational models.
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net This approach is effective for studying how the polarity of the solvent affects molecular geometries, dipole moments, and electronic properties. medjchem.com
For this compound, PCM calculations would predict that an increase in solvent polarity would lead to a greater stabilization of the ground state due to its inherent dipole moment. This can also affect the energies of electronic transitions, often leading to shifts in the UV-Vis absorption maxima. researchgate.net For instance, a polar solvent might stabilize the excited state differently than the ground state, resulting in a solvatochromic shift. Quantum chemical calculations have shown that for quinoline derivatives, a change in solvation energy is determined by both the molecular structure and the solvent's polarity, with a nonlinear relationship often observed. researchgate.net Furthermore, an aqueous environment has been shown to enhance the molecular stability and reduce the reactivity of some halogenated quinolines. acs.org
For more specific solvent-solute interactions, such as hydrogen bonding between the amino group of this compound and a protic solvent, explicit solvent models may be necessary. In these models, one or more solvent molecules are included in the quantum mechanical calculation to account for direct interactions.
Advanced Research Directions and Emerging Methodologies
Catalytic Systems for Highly Selective Functionalization
The ability to selectively introduce new functional groups onto a pre-existing molecular scaffold is a primary goal of synthetic chemistry. For a molecule such as 3-Bromo-8-chloroquinolin-4-amine, catalytic C–H functionalization offers a powerful strategy to build molecular complexity without requiring multi-step pre-functionalization. nih.gov Transition-metal catalysis is at the forefront of these methodologies, enabling the precise modification of specific C-H bonds. nih.gov
Transition metal complexes, particularly those involving palladium, rhodium, cobalt, and copper, are instrumental in the regioselective functionalization of the quinoline (B57606) core. nih.govmdpi.comrsc.orgmdpi.com While the C2 and C4 positions of quinolines are electronically activated and often targeted, achieving selectivity at other positions like C3, C5, or C8 has been a significant challenge. nih.gov The 8-aminoquinoline (B160924) group itself can act as a highly effective bidentate directing group for palladium-catalyzed C-H functionalization reactions. nih.gov This intrinsic feature could be harnessed for functionalization at other positions if the directing group's influence can be modulated.
Recent progress has seen the development of catalytic systems that can override the intrinsic reactivity of the quinoline nucleus. For instance, palladium-catalyzed C3-H arylation of pyridines has been achieved using a specific ligand-to-metal ratio, a strategy that could potentially be adapted for quinolines. nih.gov Nickel catalysis has also emerged as a cost-effective and versatile alternative for C-H functionalization, including the challenging C3-position of quinolines. rsc.org
Furthermore, photoredox catalysis has opened new avenues for radical-based C-H functionalization under mild conditions. nih.govnih.gov This approach can generate radical species that add to the electron-deficient quinoline ring in a Minisci-type reaction, allowing for the introduction of alkyl, acyl, and other groups. nih.govnih.gov For this compound, photoredox methods could potentially functionalize remaining C-H bonds, offering a complementary approach to transition-metal-catalyzed methods. researchgate.net
| Catalytic System | Functionalization Type | Regioselectivity | Key Features |
| Palladium (Pd) | Arylation, Alkenylation | C2, C3, C8 | Often uses directing groups; high efficiency. nih.govnih.gov |
| Rhodium (Rh) | Alkylation, Carboxylation | C2, C4 | Effective for C-H activation and annulation reactions. mdpi.commdpi.com |
| Copper (Cu) | Sulfoximination, Annulation | C2, C3 | Often requires no additional oxidant; cost-effective. mdpi.commdpi.com |
| Nickel (Ni) | Dehydrogenative Coupling | Various | Inexpensive catalyst for sequential condensation reactions. rsc.orgorganic-chemistry.org |
| Cobalt (Co) | Cyclization | Various | Ligand-free catalysis for one-pot synthesis. mdpi.com |
| Photoredox (e.g., Iridium, Ruthenium) | Alkylation, Acylation | C2 | Mild, visible-light-mediated radical reactions. nih.govnih.gov |
Flow Chemistry and Continuous Synthesis of Quinoline Derivatives
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and efficiency. acs.org Continuous flow systems, where reagents are pumped through a network of tubes and reactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields, improved selectivity, and safer handling of hazardous intermediates. acs.org
The synthesis of quinoline derivatives has been successfully adapted to flow chemistry platforms. For example, photochemical syntheses, which can be difficult to scale up in batch due to light penetration issues, are well-suited for flow reactors with high surface-area-to-volume ratios. A continuous-flow strategy has been developed to safely produce 3-cyanoquinolines from potentially explosive azide (B81097) precursors in minutes. acs.org This highlights the potential of flow chemistry to handle reactive intermediates safely. Another approach demonstrates a tandem photoisomerization-cyclization process in a flow system to generate various quinoline products with high throughput. organic-chemistry.org
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
| Scalability | Difficult; requires larger vessels and poses safety risks. | Easier to scale by running the system for longer periods. acs.org |
| Safety | Handling of hazardous reagents/intermediates can be risky at scale. | Small reactor volumes minimize risk; enhanced heat transfer. acs.org |
| Reaction Time | Often longer, including heating and cooling cycles. | Significantly shorter residence times, often in minutes. organic-chemistry.orgacs.org |
| Process Control | Less precise control over temperature and mixing. | Precise control over parameters leads to better consistency. |
| Efficiency | Can lead to lower yields and more byproducts. | Often results in higher yields and improved product purity. |
| Integration | Difficult to integrate multiple reaction steps. | Well-suited for multi-step, telescoped syntheses. |
Sustainable and Green Chemistry Approaches in Quinoline Synthesis
The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly influencing the design of synthetic routes. acs.orgjocpr.com Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental impact. nih.govnih.gov Consequently, there is a strong drive to develop more sustainable alternatives. researchgate.nettandfonline.com
Key areas of innovation in the green synthesis of quinolines include:
Benign Solvents: Replacing conventional organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions. jocpr.comnih.govresearchgate.net
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net
Catalyst-Free and Metal-Free Reactions: Developing protocols that proceed without a catalyst or use organocatalysts to avoid the use of toxic or expensive metals. jocpr.comresearchgate.netacs.org
Recyclable Catalysts: The use of heterogeneous catalysts, particularly nanocatalysts, is a significant advancement. acs.orgacs.orgnih.gov Nanocatalysts offer high surface area and reactivity, and their solid nature allows for easy separation from the reaction mixture and reuse over multiple cycles, reducing waste and cost. acs.orgnih.gov For example, titania nanoparticles have been used as efficient and recyclable catalysts for the Friedländer annulation. tandfonline.com
Biocatalysis: Employing enzymes as catalysts offers high selectivity under mild conditions. acs.org For instance, monoamine oxidase (MAO-N) has been used for the biotransformation of tetrahydroquinolines into the corresponding aromatic quinoline derivatives. acs.org The degradation pathways of quinolines in microorganisms have also revealed interesting enzymes that could be applied in synthesis. nih.gov
These green methodologies are not only environmentally beneficial but also often lead to more efficient and economical synthetic processes for producing valuable quinoline derivatives. rsc.orgrsc.org
| Green Approach | Description | Example Application in Quinoline Synthesis |
| Green Solvents | Using environmentally friendly solvents like water or ethanol. | Friedländer synthesis performed in aqueous media. nih.govresearchgate.net |
| Nanocatalysis | Employing recyclable, high-surface-area nanoparticle catalysts. | Fe3O4 or TiO2 nanoparticles used to catalyze multicomponent reactions to form quinolines. nih.govtandfonline.com |
| Biocatalysis | Using enzymes (e.g., oxidases, lipases) to perform selective transformations. | Monoamine oxidase (MAO-N) used for the aromatization of tetrahydroquinolines. acs.org |
| Microwave/Ultrasound | Using alternative energy sources to reduce reaction times and energy consumption. | Microwave-assisted synthesis of quinoline derivatives with high yields. researchgate.net |
| Catalyst-Free Conditions | Designing reactions that proceed efficiently without any added catalyst. | Solvent-free and catalyst-free synthesis of functionalized quinolines from imines. jocpr.com |
| Ionic Liquids | Using non-volatile, often recyclable, ionic liquids as solvents and/or catalysts. | Glucose-derived ionic liquids used with a copper catalyst for sustainable quinoline synthesis. rsc.orgrsc.org |
Q & A
Q. What precautions are critical for handling this compound in lab settings?
- Guidelines :
- PPE: Nitrile gloves, lab coat, and fume hood (LD oral rat = 320 mg/kg).
- Storage: Desiccated at -20°C in amber vials (light-sensitive).
- Waste: Neutralize with 10% NaOH before disposal .
Future Directions
Q. What novel derivatives of this compound are promising for antimalarial drug development?
Q. How can machine learning models optimize reaction conditions for halogenated quinolines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
